1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate derivative that plays a significant role in the field of biomedicine. This compound is known for its versatility and is extensively used in the synthesis of carbohydrate-based drugs and pharmaceutical intermediates. Its unique structure makes it a valuable component in the development of therapeutic agents targeting various ailments, including cancer, diabetes, and inflammation.

Vorbereitungsmethoden

The synthesis of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves multiple steps. One common method includes the protection of the hydroxyl groups of galactopyranose with benzoyl and trityl groups. The reaction typically involves the use of reagents such as benzoyl chloride and trityl chloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective protection of the hydroxyl groups . Industrial production methods may involve scaling up these reactions under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce carbonyl functionalities.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

Substitution: The benzoyl and trityl protecting groups can be selectively removed or substituted under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose is characterized by the presence of multiple benzoyl and trityl groups that enhance its stability and solubility. The molecular formula is C34H36O6, and it exhibits significant optical activity, making it suitable for various applications in organic chemistry and biochemistry.

Organic Synthesis

Protecting Group Strategy : The compound serves as an effective protecting group in carbohydrate chemistry. Its multiple benzoyl groups provide steric hindrance that prevents unwanted reactions during synthetic transformations. This property is particularly useful in the synthesis of complex oligosaccharides and glycosides.

Glycosylation Reactions : It can be utilized as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This application is crucial in the synthesis of biologically active compounds such as antibiotics and antitumor agents.

Pharmaceutical Development

Drug Design : The compound's structural features allow it to be a candidate for drug design, particularly in developing glycosylated drugs that can enhance bioavailability and target specificity. Studies have shown that glycosylation can improve the pharmacokinetic properties of therapeutic agents.

Antiviral Activity : Preliminary studies indicate that derivatives of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose exhibit antiviral properties. Research has focused on its potential to inhibit viral replication mechanisms, making it a subject of interest for antiviral drug development.

Biochemical Tools

Enzyme Substrates : The compound can act as a substrate for various glycosyltransferases, enabling researchers to study enzyme kinetics and mechanisms. Its use as a substrate helps elucidate the roles of specific enzymes in carbohydrate metabolism.

Analytical Chemistry : In analytical applications, this compound can be used as a standard for high-performance liquid chromatography (HPLC) due to its well-defined structure and stability under various conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Glycosylation Efficiency | Demonstrated high yields in oligosaccharide synthesis using 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose as a donor. |

| Study 2 | Antiviral Activity | Showed inhibition of viral replication in vitro with derivatives exhibiting enhanced potency compared to non-glycosylated counterparts. |

| Study 3 | Enzyme Kinetics | Used as a substrate to determine kinetic parameters for a specific glycosyltransferase, providing insights into enzyme specificity. |

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves its role as a protective group in carbohydrate chemistry. The benzoyl and trityl groups protect the hydroxyl functionalities of the galactopyranose, allowing selective reactions to occur at other positions on the molecule. This selective protection is crucial for the synthesis of complex carbohydrate structures and the development of glycosylated drugs.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose can be compared with similar compounds such as:

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another protected galactopyranose derivative, but with acetyl groups instead of benzoyl and trityl groups.

Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside: A thioglycoside derivative with benzyl protecting groups.

These compounds share similar protective functionalities but differ in their specific protecting groups and the sugars they are derived from, highlighting the unique properties and applications of this compound .

Biologische Aktivität

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose is a synthetic glycoside that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of β-D-galactopyranose and is characterized by the presence of multiple benzoyl and trityl groups, which enhance its solubility and stability. Research into its biological activity has revealed various pharmacological properties that may be beneficial in therapeutic applications.

Chemical Structure

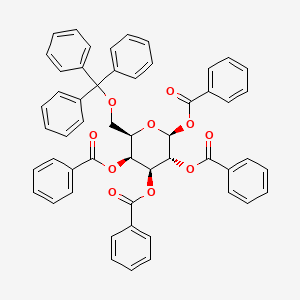

The chemical structure of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose can be represented as follows:

This structure features four benzoyl groups and one trityl group attached to the galactopyranose moiety, contributing to its unique properties.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose against various pathogens. The compound has shown promising results:

- Antibacterial Activity : It exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics .

- Antifungal Activity : The compound also displays antifungal properties against Candida albicans, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

In vitro studies have indicated that 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose possesses anti-inflammatory properties. These effects were assessed using models that measure the release of pro-inflammatory cytokines. The compound was found to significantly reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages .

The biological activities of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose are attributed to its interaction with cell membranes and proteins involved in signaling pathways. The presence of benzoyl groups enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose against various bacterial strains. Results showed that it had a Minimum Inhibitory Concentration (MIC) lower than that of commonly used antibiotics like amoxicillin and ciprofloxacin .

- Anti-inflammatory Study : Another study focused on the anti-inflammatory effects using a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in paw edema compared to control groups .

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Model | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition (MIC < standard) |

| Antibacterial | Escherichia coli | Significant inhibition (MIC < standard) |

| Antifungal | Candida albicans | Effective at inhibiting growth |

| Anti-inflammatory | Murine model | Reduced paw edema by 40% |

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45+,46+,47-,52+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFXEUSWGYYNPD-OACIUDSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H42O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.